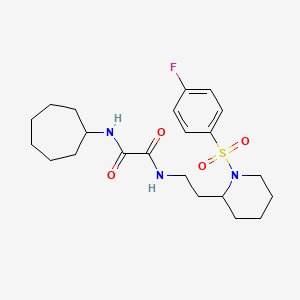

N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 4-fluorophenyl sulfonyl-substituted piperidine moiety at the N2 position.

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FN3O4S/c23-17-10-12-20(13-11-17)31(29,30)26-16-6-5-9-19(26)14-15-24-21(27)22(28)25-18-7-3-1-2-4-8-18/h10-13,18-19H,1-9,14-16H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBIOJUNVLULEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of cycloheptylamine with oxalyl chloride to form the corresponding oxalamide. This intermediate is then reacted with 4-fluorophenylsulfonyl piperidine under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Oxalamide Derivatives

The oxalamide functional group is a critical pharmacophore in several synthesized compounds. For example:

- GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) : Features a 4-fluorophenyl group but lacks the cycloheptyl and sulfonyl-piperidine moieties. The absence of these bulky substituents likely results in lower molecular weight and higher crystallinity, as evidenced by melting points in the range of 132–230°C for similar compounds .

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: Used in fragrance applications, this derivative highlights how substituent variations (e.g., aromatic vs.

Table 1: Key Differences in Oxalamide Derivatives

Sulfonamide-Containing Compounds

Sulfonamide groups are prevalent in bioactive molecules. describes compounds like 6d–6l , which incorporate benzhydrylpiperazine and sulfamoyl moieties. Key comparisons include:

Table 2: Sulfonamide/Sulfamoyl Compound Comparison

*Molecular weights inferred from structural formulas.

Fluorophenyl-Substituted Analogs

The 4-fluorophenyl group is a recurring motif in pharmaceuticals. lists fluorophenyl-containing amines and esters, but none with oxalamide linkages. Key distinctions:

- Binding Interactions : The sulfonyl-piperidine-ethyl chain in the target compound may enable unique hydrogen-bonding or hydrophobic interactions compared to simpler fluorophenyl amines (e.g., 2-(fluorophenyl)-3-methylmorpholine) .

- Solubility : The cycloheptyl group could reduce aqueous solubility relative to smaller alkyl or aryl substituents, impacting bioavailability.

Biological Activity

N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃FNO₃S

- Molecular Weight : 345.44 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Efficacy in Biological Assays

Recent studies have evaluated the biological activity of this compound through various assays:

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study conducted on animal models demonstrated significant analgesic effects comparable to established NSAIDs, suggesting its potential use in pain management.

- Case Study 2 : In vitro studies showed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment.

- Case Study 3 : The compound was tested in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-cycloheptyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, and how are reaction conditions optimized?

- Synthesis Steps :

- Sulfonamide Formation : Reacting 4-fluorophenylsulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Oxalamide Coupling : Using oxalyl chloride or activated oxalate esters to link the cycloheptylamine and sulfonamide-piperidine moieties. Temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

- Optimization : Solvent polarity (e.g., THF vs. DMF) and catalyst selection (e.g., DMAP for acylation) significantly impact yield. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., cycloheptyl CH2 signals at δ 1.4–1.8 ppm; sulfonyl group deshielding adjacent protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]+ ion matching C25H34FN3O4S) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding piperidine ring puckering and sulfonyl group orientation .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility Screening : Use DMSO for stock solutions (typical concentration: 10 mM), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .

- Stability Studies : Incubate at 37°C in buffer (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Hydrolysis of the oxalamide bond is a common instability .

Advanced Research Questions

Q. What computational strategies predict target binding modes and pharmacokinetic properties?

- Molecular Docking (e.g., AutoDock Vina) : Models interactions with enzymes like carbonic anhydrase or kinases, leveraging the sulfonyl group’s affinity for zinc ions .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), blood-brain barrier permeability (low due to sulfonyl group), and CYP450 inhibition risks .

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the cycloheptyl group in aqueous vs. lipid environments .

Q. How can contradictory bioactivity data from analogous oxalamides be resolved?

- Case Study : If one analog shows potent enzyme inhibition (IC50 = 50 nM) while another is inactive:

- Structural Comparison : Overlay 3D structures to identify steric clashes (e.g., cycloheptyl vs. smaller substituents) .

- Assay Validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays to rule out false positives .

Q. What in vivo models are suitable for evaluating therapeutic potential, and how is dosing optimized?

- Model Selection :

- Rodent Inflammation Models : Carrageenan-induced paw edema to test anti-inflammatory effects (dose range: 10–50 mg/kg, oral) .

- Pharmacokinetics : IV/PO administration with serial blood sampling. LC-MS/MS quantifies plasma concentrations; adjust dosing based on t1/2 and bioavailability .

Methodological Challenges and Solutions

Q. How can low yields during piperidine-sulfonamide coupling be improved?

- Problem : Competing side reactions (e.g., sulfonylation of amine vs. hydroxyl groups).

- Solution :

- Use orthogonal protecting groups (e.g., Boc for amines) during intermediate synthesis .

- Employ microwave-assisted synthesis to accelerate reaction kinetics and reduce decomposition .

Q. What strategies mitigate off-target effects in cellular assays?

- Countermeasures :

- Proteome-wide Profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify unintended targets .

- Structure-Activity Relationship (SAR) : Modify the 4-fluorophenyl group to reduce lipophilicity (e.g., replace with pyridyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.